molecular formula C13H19BN2O3 B14131082 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B14131082
M. Wt: 262.11 g/mol
InChI Key: JBNXGVWYLQAPAP-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a complex organic compound that features a boron-containing dioxaborolane ring fused with a pyridooxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridooxazine core. One common method involves the borylation of a suitable precursor using a palladium catalyst to form the dioxaborolane ring . The reaction conditions often include the use of pinacolborane and a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pinacolborane, palladium catalysts, and copper catalysts. Reaction conditions often involve inert atmospheres and specific temperature controls to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific boron-containing functionalities.

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-5-9-11(16-10)15-7-8-17-9/h5-6H,7-8H2,1-4H3,(H,15,16)

InChI Key

JBNXGVWYLQAPAP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)OCCN3

Origin of Product

United States

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